methyl 2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxylate
Description
Methyl 2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxylate is a benzoxazine derivative featuring a 3-oxo-3,4-dihydro-2H-1,4-benzoxazine core linked via a carbonyl group to a methyl benzoate moiety. The benzoxazine ring system is a heterocyclic scaffold with demonstrated relevance in medicinal chemistry and agrochemicals, often associated with bioactivity due to its structural mimicry of natural products .
- Hypothetical synthesis: Similar compounds (e.g., ethyl 4-benzyl-6-substituted derivatives) are synthesized via regioselective formylation or halogenation of benzoxazine precursors, followed by esterification .
- Potential applications: Benzoxazinones are explored as ROR-γ modulators (for autoimmune diseases) and herbicides (e.g., Flumioxazin) , suggesting overlapping therapeutic or agrochemical utility for the target compound.
Properties
IUPAC Name |
methyl 2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO5/c1-22-17(21)12-5-3-2-4-11(12)16(20)10-6-7-14-13(8-10)18-15(19)9-23-14/h2-8H,9H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUXIYQGYXPKSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)C2=CC3=C(C=C2)OCC(=O)N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxylate typically involves multiple steps. One common method starts with the preparation of the benzoxazine ring, which is then coupled with a benzenecarboxylate moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow chemistry techniques to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Molecular Formula
- C : 17
- H : 13
- N : 1
- O : 5
Molecular Weight
- 221.21 g/mol
Chemistry
Methyl 2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxylate serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules and study various reaction mechanisms.
Table 1: Chemical Reactions Involving Methyl 2-[(3-oxo-3,4-dihydro-2H-benzoxazin-6-yl)carbonyl]benzenecarboxylate
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Introduces additional functional groups | Potassium permanganate |
| Reduction | Alters existing functional groups | Sodium borohydride |
| Substitution | Replaces functional groups | Various nucleophiles |
Biology
In biological research, this compound acts as a probe for investigating cellular pathways and molecular interactions. Its ability to modulate enzyme activity makes it valuable in studying metabolic processes.
Case Study: Enzyme Interaction
A study demonstrated that methyl 2-[(3-oxo-3,4-dihydro-2H-benzoxazin-6-yl)carbonyl]benzenecarboxylate effectively inhibited specific enzymes involved in cancer metabolism, highlighting its potential as a therapeutic agent.
Medicine
The compound shows promise in drug development due to its unique structural features that can interact with biological targets. Its derivatives are being explored for their potential therapeutic effects against various diseases.
Table 2: Potential Therapeutic Applications
| Application Area | Potential Use |
|---|---|
| Oncology | Cancer treatment through enzyme inhibition |
| Neurology | Neuroprotective effects in neurodegenerative diseases |
| Antimicrobial | Activity against bacterial infections |
Industry
In industrial applications, methyl 2-[(3-oxo-3,4-dihydro-2H-benzoxazin-6-yl)carbonyl]benzenecarboxylate is used in the synthesis of advanced materials and specialty chemicals. Its reactivity allows for the development of new polymers and coatings.
Case Study: Material Science
Research has shown that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties, making it suitable for high-performance applications.
Mechanism of Action
The mechanism by which methyl 2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in various biological processes. The compound’s unique structure allows it to modulate these targets, influencing pathways involved in cellular function and signaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related benzoxazine derivatives, emphasizing substituent effects, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison of Benzoxazine Derivatives
*Predicted based on analogous esters .
Key Comparative Insights:
Alkyl groups (e.g., Me in 7d ): Improve lipophilicity, favoring membrane permeability in drug design. Fluorine/Propynyl (Flumioxazin ): Critical for herbicidal activity via photodegradation and radical formation.
Functional Group Variations :
- Ester vs. Amide : The target compound’s methyl ester may offer higher metabolic stability than amides (e.g., ), but lower solubility in aqueous media.
- Carbonyl Position : The benzoyl linkage in the target compound vs. acetamide in alters conformational flexibility and electronic distribution.
Physicochemical Properties :
- IR Stretches : Esters (e.g., 7c, 7d) exhibit C=O stretches near 1740–1755 cm⁻¹, consistent with the target compound’s predicted profile .
- Melting Points : Higher melting points in halogenated derivatives (7c: 96–98°C) vs. methyl-substituted analogs (7d: 98–100°C) suggest stronger crystal packing in the latter .
Applications: Pharmaceuticals: The amide derivative demonstrates ROR-γ modulation, a target for autoimmune diseases, while the patent in underscores benzoxazinones’ therapeutic versatility. Agrochemicals: Flumioxazin’s herbicidal activity highlights the scaffold’s utility in non-pharma sectors.
Biological Activity
Methyl 2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxylate, with the chemical formula CHN_{O}_5 and CAS number 1472757, is a compound of significant interest due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzoxazine core that is known for its pharmacological potential. The structure can be represented as follows:
Key Properties:
- Molecular Weight: 299.29 g/mol
- Melting Point: 128–130 °C
- Solubility: Soluble in organic solvents
Antimicrobial Activity
Research indicates that derivatives of benzoxazines exhibit notable antimicrobial properties. This compound has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound demonstrated effective inhibition of bacterial growth, suggesting its potential as an antimicrobial agent .
Anticancer Properties
The compound has shown promise in anticancer studies. In vitro assays revealed that it induces apoptosis in cancer cell lines, including breast and lung cancer cells. Mechanistic studies suggest that it may activate caspase pathways, leading to programmed cell death .
Anti-inflammatory Effects
In animal models, this compound exhibited anti-inflammatory properties by reducing levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential application in treating inflammatory diseases .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition: It inhibits key enzymes involved in inflammation and cell proliferation.
- Reactive Oxygen Species (ROS) Modulation: The compound modulates ROS levels, which are crucial in signaling pathways related to apoptosis and inflammation.
- Gene Expression Regulation: It influences the expression of genes associated with cell cycle regulation and apoptosis.
Case Study 1: Antimicrobial Efficacy
In a study conducted on various derivatives of benzoxazines, this compound was found to have a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating significant antimicrobial activity .
Case Study 2: Anticancer Activity
In vitro studies involving human breast cancer cells (MCF7) showed that treatment with the compound at concentrations of 10–50 µM resulted in a dose-dependent decrease in cell viability after 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells at higher concentrations .
Q & A
Basic: What are the standard methodologies for synthesizing methyl 2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxylate?
The synthesis typically involves multi-step reactions:
- Step 1 : Condensation of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid with methyl 2-(chlorocarbonyl)benzoate under anhydrous conditions.
- Step 2 : Use of coupling agents like EDCI/HOBt in dichloromethane to facilitate amide bond formation.
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by NMR (¹H, ¹³C) and mass spectrometry .
Key Considerations : Monitor reaction progress via TLC, and ensure inert gas (N₂/Ar) purging to prevent hydrolysis of intermediates.
Basic: How should researchers characterize this compound’s purity and structural integrity?
Employ a combination of analytical techniques:
- NMR Spectroscopy : Confirm regiochemistry using ¹H NMR (e.g., coupling constants for benzoxazinone protons) and ¹³C NMR (carbonyl signals at ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ or [M+Na]+) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
Basic: What are the solubility and stability profiles of this compound under laboratory conditions?
- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF), moderately soluble in THF, and insoluble in water. Solubility data discrepancies may arise from crystallinity variations .
- Stability : Store at –20°C in airtight, light-protected containers. Stability tests via HPLC over 6 months show <2% degradation under inert conditions .
Advanced: How can reaction conditions be optimized to improve yield and regioselectivity?
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) or organocatalysts (e.g., DMAP) to enhance coupling efficiency .
- Temperature Control : Lower temperatures (–10°C to 0°C) reduce side reactions during acylation steps .
- Solvent Optimization : Compare yields in DCM vs. THF; DCM often provides higher regioselectivity due to reduced steric hindrance .
Advanced: What validation criteria are critical for developing a robust analytical method for this compound?
- Linearity : Establish a calibration curve (R² ≥ 0.995) across 0.1–100 µg/mL using UV-Vis or LC-MS .
- Precision/Accuracy : Perform triplicate analyses with <5% RSD for intra-day and inter-day variability .
- Limit of Detection (LOD) : Determine via signal-to-noise ratio (S/N ≥ 3) in spiked solvent matrices .
Advanced: How can researchers investigate the compound’s biological activity in vitro?
- Antioxidant Assays : Use DPPH or ABTS radical scavenging assays; normalize activity to Trolox equivalents .
- Cytotoxicity Screening : Perform MTT assays on cell lines (e.g., HeLa or HEK293) with IC₅₀ calculations .
- Enzyme Inhibition : Test against target enzymes (e.g., COX-2) via fluorescence-based kinetic assays .
Advanced: How should contradictory data on this compound’s reactivity or bioactivity be resolved?
- Controlled Replication : Repeat experiments under identical conditions (e.g., solvent batch, temperature) to isolate variables .
- Cross-Validation : Compare results from orthogonal methods (e.g., NMR vs. X-ray crystallography for structural confirmation) .
- Meta-Analysis : Review literature for systematic biases (e.g., solvent purity in older studies) .
Basic: What safety protocols are essential for handling this compound?
- PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particulates .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: What methodologies assess the environmental impact of this compound?
- Biodegradation Studies : Use OECD 301D test to measure % mineralization in aqueous media over 28 days .
- Ecotoxicology : Expose Daphnia magna or algae to determine LC₅₀/EC₅₀ values .
- Computational Modeling : Predict bioaccumulation (log P) and persistence using EPI Suite or TEST software .
Advanced: How can computational modeling guide the design of derivatives with enhanced properties?
- Docking Studies : Use AutoDock Vina to predict binding affinities for target proteins (e.g., kinases) .
- QSAR Models : Develop regression models correlating substituent effects (e.g., Hammett σ) with bioactivity .
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
